molecular formula C7H15FO3 B12949001 2-Fluoro-1,1,1-trimethoxy-2-methylpropane

2-Fluoro-1,1,1-trimethoxy-2-methylpropane

Cat. No.: B12949001
M. Wt: 166.19 g/mol
InChI Key: GIQQCLXIQRSJNA-UHFFFAOYSA-N
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Description

2-Fluoro-1,1,1-trimethoxy-2-methylpropane is an organic compound with the molecular formula C7H15FO3 It is a derivative of 1,1,1-trimethoxy-2-methylpropane, where one of the hydrogen atoms is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1,1,1-trimethoxy-2-methylpropane can be achieved through several methods. One common approach involves the fluorination of 1,1,1-trimethoxy-2-methylpropane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 1,1,1-trimethoxy-2-methylpropane in an inert solvent like dichloromethane at low temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agent and reaction conditions would be optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1,1,1-trimethoxy-2-methylpropane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of 1,1,1-trimethoxy-2-methylpropane.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., 2-hydroxy-1,1,1-trimethoxy-2-methylpropane.

    Oxidation: Products include alcohols or ketones.

    Reduction: The primary product is 1,1,1-trimethoxy-2-methylpropane.

Scientific Research Applications

2-Fluoro-1,1,1-trimethoxy-2-methylpropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1,1,1-trimethoxy-2-methylpropane involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methoxy groups can also affect the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trimethoxy-2-methylpropane: The parent compound without the fluorine atom.

    2-Fluoro-1,1,1-trimethoxyethane: A similar compound with a shorter carbon chain.

    2-Fluoro-1,1,1-trimethoxy-2-ethylpropane: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

2-Fluoro-1,1,1-trimethoxy-2-methylpropane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H15FO3

Molecular Weight

166.19 g/mol

IUPAC Name

2-fluoro-1,1,1-trimethoxy-2-methylpropane

InChI

InChI=1S/C7H15FO3/c1-6(2,8)7(9-3,10-4)11-5/h1-5H3

InChI Key

GIQQCLXIQRSJNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(OC)(OC)OC)F

Origin of Product

United States

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